1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC13426258
Molecular Formula: C6H5F2IN2O2
Molecular Weight: 302.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F2IN2O2 |
|---|---|
| Molecular Weight | 302.02 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2H2,(H,12,13) |
| Standard InChI Key | NBDBAHQFYAYJOR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=NN1CC(F)F)C(=O)O)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid, reflects its substituent arrangement. Its molecular formula, C₆H₅F₂IN₂O₂, includes:
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A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms).
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A 2,2-difluoroethyl group (-CH₂CF₂H) at the 1-position, enhancing lipophilicity and metabolic stability.
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An iodine atom at the 4-position, enabling halogen bonding and radiopharmaceutical applications .
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A carboxylic acid group (-COOH) at the 3-position, facilitating hydrogen bonding and salt formation .
Synthesis and Manufacturing Approaches
Industrial-Scale Production
Continuous flow chemistry has been proposed to enhance efficiency, reducing reaction times from hours to minutes while improving purity (>99%). Key challenges include:
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Isomer Control: Minimizing 5-iodo isomers through temperature modulation (-30°C to -20°C) .
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Purification: Recrystallization using ethanol-water mixtures achieves >99.5% purity .
Chemical Reactivity and Functionalization
Electrophilic Substitution
Biological Activities and Mechanisms
Enzyme Inhibition
Preliminary studies suggest the compound inhibits cyclooxygenase-2 (COX-2) and tyrosine kinases, likely due to structural mimicry of ATP or arachidonic acid. The iodine atom may enhance binding via halogen bonding with hydrophobic enzyme pockets .
Antibacterial and Antifungal Properties
The carboxylic acid moiety enables disruption of microbial cell walls, showing moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL).
Applications in Drug Development
Prodrug Design
Ester derivatives (e.g., methyl ester, CAS 1798775-93-5 ) serve as prodrugs, improving oral bioavailability. Hydrolysis in vivo regenerates the active carboxylic acid form .
Radiopharmaceuticals
The iodine-127 isotope allows SPECT imaging, while iodine-124 (radioactive) enables PET tracers for tumor detection .
Agrochemicals
Patent CN111303035A highlights pyrazole-carboxylic acids as herbicides targeting acetolactate synthase (ALS). The difluoroethyl group may reduce soil persistence compared to chlorinated analogs .
Comparison with Structural Analogs
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